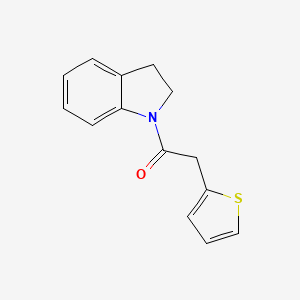![molecular formula C20H32N4O3 B5642522 1-{3-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5642522.png)
1-{3-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidinedione derivatives, including structures related to the compound , has been extensively studied. These compounds are synthesized through various chemical reactions, highlighting their significance in medicinal chemistry. For instance, Katakami et al. (1992) reported on the synthesis and pharmacological studies of N-substituted 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives as novel class III antiarrhythmic agents, showcasing the compound's potential in drug development (Katakami et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrimidinedione and its derivatives has been the subject of various studies. These investigations have detailed the compound's structural aspects, which are crucial for understanding its reactivity and interactions with biological targets. The study by Islam et al. (2015) on the crystal structure of a related di-azaspiro compound demonstrates the advanced techniques used to elucidate these molecular structures (Islam et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinedione derivatives are diverse, leading to a wide range of compounds with varying biological activities. For example, Dotsenko et al. (2013) explored reactions of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, resulting in pyrimidine-5-carboxamide derivatives, underscoring the compound's versatility in chemical transformations (Dotsenko et al., 2013).
properties
IUPAC Name |
1-[3-[9-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-19(2,3)13-22-9-4-7-20(14-22)8-12-24(15-20)17(26)6-11-23-10-5-16(25)21-18(23)27/h5,10H,4,6-9,11-15H2,1-3H3,(H,21,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTQTLDEUWNFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC2(C1)CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5642439.png)
![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642451.png)
![5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B5642454.png)

![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5642474.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B5642478.png)
![5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B5642483.png)
![5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5642485.png)
![2-allyl-9-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642493.png)

![N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide](/img/structure/B5642513.png)
![1'-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5642518.png)
![9-[4-(1H-imidazol-1-yl)butanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642535.png)
